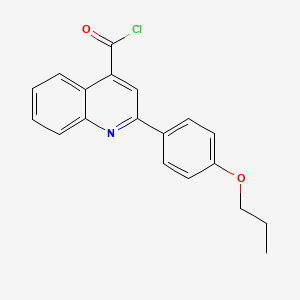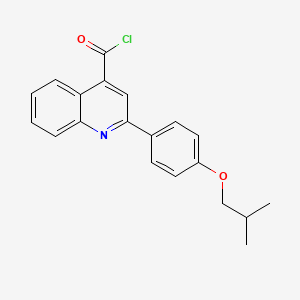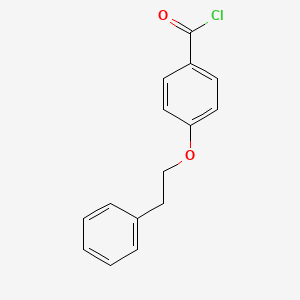![molecular formula C14H9Cl3O2 B1393951 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-25-1](/img/structure/B1393951.png)
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is a product used for proteomics research . It has a molecular formula of C14H9Cl3O2 and a molecular weight of 315.58 .
Physical And Chemical Properties Analysis
“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is described as a clear colorless to slightly colored liquid . Its molecular weight is 315.58 .Applications De Recherche Scientifique
Acylation of Azaindoles
Zhang et al. (2002) explored conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, achieving best results with AlCl3 in CH2Cl2 followed by acyl chloride addition at room temperature. This method applies to the acylation process using benzoyl chloride derivatives like 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Zhang et al., 2002).
Synthesis of Benzizoselenazol-3(2H)-ones
Lisiak and Młochowski (2009) described the synthesis of 2-(chloroseleno)benzoyl chloride and its application in creating benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. This illustrates the utility of similar benzoyl chloride compounds in synthetic chemistry (Lisiak & Młochowski, 2009).
Bifunctional Electrophile in Selenenylation-Acylation
KlocKrystian et al. (2001) demonstrated the use of 2-(chloroseleno)benzoyl chloride as a bifunctional electrophile in reactions with C-H acids, indicating its potential as a versatile reagent in similar applications (KlocKrystian et al., 2001).
Benzoyl Peroxide Microsponge Delivery System
Jelvehgari et al. (2006) developed ethylcellulose microsponges containing benzoyl peroxide, showcasing an innovative delivery system for benzoyl peroxide and its derivatives (Jelvehgari et al., 2006).
Aromatic Acid Chloride Synthesis
Rondestvedt (1976) discussed new syntheses of aromatic acid chlorides, providing a foundational understanding of the synthesis processes that could be applied to 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Rondestvedt, 1976).
Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid
Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating the potential of benzoyl chloride derivatives in creating new chemical entities (Bildirici et al., 2007).
Nucleophilic Reactions with Chloroseleno Benzoyl Chloride
Osajda and Młochowski (2002) investigated the reactivity of 2-(chloroseleno)benzoyl chloride with various nucleophiles, demonstrating the reactivity of similar benzoyl chloride compounds in nucleophilic reactions (Osajda & Młochowski, 2002).
Antimycobacterial and Antibacterial Evaluation of N-Benzylpyrazine-2-carboxamide Derivatives
Semelková et al. (2017) synthesized and tested substituted N-benzyl-3-chloropyrazine-2-carboxamides for antimicrobial activity. This work illustrates the potential of benzoyl chloride derivatives in the development of antimicrobial agents (Semelková et al., 2017).
Synthesis of Aromatic Acid Chlorides
Rondestvedt (1976) provided an additional perspective on the synthesis of aromatic acid chlorides, relevant to understanding the synthesis and applications of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Rondestvedt, 1976).
Mécanisme D'action
Target of Action
It is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s worth noting that dichlorobenzyl alcohol, a related compound, is thought to act through a reduced sodium channel blockade and denaturation of external proteins .
Result of Action
It’s known to be used in proteomics research , suggesting it may have effects on protein structure or function.
Action Environment
Like many chemicals, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMGUAWUSJSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
